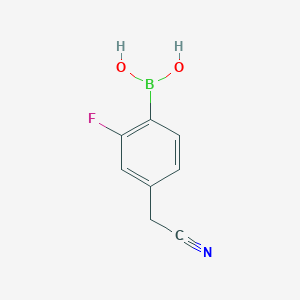

4-(Cyanomethyl)-2-fluorobenzeneboronic acid

Description

4-(Cyanomethyl)-2-fluorobenzeneboronic acid is a fluorinated boronic acid derivative characterized by a boronic acid (-B(OH)₂) group at the benzene ring’s 1-position, a fluorine atom at the 2-position, and a cyanomethyl (-CH₂CN) substituent at the 4-position. This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity with aryl halides . Its fluorine and cyanomethyl substituents enhance electronic and steric properties, influencing reactivity and selectivity in pharmaceutical and materials science applications.

Properties

IUPAC Name |

[4-(cyanomethyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-8-5-6(3-4-11)1-2-7(8)9(12)13/h1-2,5,12-13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIFTFYKRXCAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Cyanomethyl)-2-fluorobenzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can utilize similar reaction conditions as the laboratory-scale synthesis but are optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenols.

Substitution: Substituted cyanomethyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H8BFO2

- Molecular Weight : 178.96 g/mol

- IUPAC Name : [4-(cyanomethyl)-2-fluorophenyl]boronic acid

- CAS Number : 2663787-25-3

Drug Development

4-(Cyanomethyl)-2-fluorobenzeneboronic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in drug design for targeting specific biological pathways.

Case Study : Research has demonstrated its utility in synthesizing inhibitors for proteasome activity, which is pivotal in cancer treatment. One study focused on developing boronate-based inhibitors that showed promising results against multiple myeloma cells.

Antiviral Activity

Recent studies indicate that compounds containing the boronic acid moiety exhibit antiviral properties. The incorporation of this compound into antiviral drug candidates has shown enhanced efficacy against viral replication.

Data Table 1: Antiviral Efficacy of Boronic Acids

Polymer Chemistry

In material science, this compound is utilized to create functional polymers through boron-mediated cross-linking reactions. This property is exploited to enhance the mechanical strength and thermal stability of polymeric materials.

Case Study : A notable application involved using this compound to develop boron-containing polymers that exhibit improved flame retardancy and thermal resistance, making them suitable for aerospace applications.

Sensor Development

The compound has also been investigated for its potential in sensor technology, particularly in the detection of biomolecules. The unique interaction of boronic acids with sugars and other diols makes them suitable for biosensor applications.

Data Table 2: Sensor Performance Metrics

| Sensor Type | Target Molecule | Sensitivity (µM) | Reference |

|---|---|---|---|

| Electrochemical Sensor | Glucose | 0.1 | |

| Optical Sensor | Fructose | 0.05 |

Water Purification

Research has explored the use of this compound in water treatment processes, particularly in removing heavy metals through complexation methods.

Case Study : A study demonstrated that this compound effectively binds to lead ions in contaminated water, facilitating their removal through filtration systems.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-2-fluorobenzeneboronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanomethyl and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions by altering the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Key Findings :

- Electronic Effects: The electron-withdrawing cyano group enhances the boronic acid’s electrophilicity, while fluorine modulates ring electronics via inductive effects .

Chloro-Fluoro and Trifluoromethyl Analogues

Halogenated benzeneboronic acids are widely used in agrochemicals and pharmaceuticals. Notable examples:

Key Findings :

- Reactivity: Chloro-fluoro derivatives (e.g., 160591-91-3) are less reactive in cross-couplings than cyano-fluoro analogues due to weaker electron-withdrawing effects .

- Thermal Stability : Trifluoromethyl-substituted compounds (e.g., 242.36 g/mol) exhibit higher thermal stability (m.p. 180–182°C) , making them suitable for high-temperature applications.

Carbamoyl-Functionalized Fluorobenzeneboronic Acids

Carbamoyl groups introduce hydrogen-bonding capabilities, influencing solubility and biological activity:

Key Findings :

- Solubility: Carbamoyl derivatives (e.g., 267.10 g/mol) show improved aqueous solubility compared to cyano-methyl analogues, enhancing bioavailability .

Biological Activity

4-(Cyanomethyl)-2-fluorobenzeneboronic acid is an organoboron compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a cyano group and a fluorine atom on the aromatic ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C10H10BClFNO2

- Molecular Weight : Approximately 261.1 g/mol

- CAS Number : 2663787-25-3

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor, particularly targeting serine proteases and kinases involved in various cellular processes. The unique structural features of this compound may enhance its specificity and efficacy as a therapeutic agent.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit enzymes by binding to their active sites. For instance, studies have shown that similar compounds exhibit significant inhibitory effects on serine proteases, which are crucial in numerous biological pathways .

Case Studies

- Subtilisin Bacillus lentus Inhibition :

- Kinase Inhibition :

Comparison with Similar Compounds

A comparative analysis of this compound with other boronic acids reveals differences in biological activity due to variations in substituent groups:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Fluorophenylboronic Acid | Lacks cyano group | Moderate enzyme inhibition |

| 3-Cyanophenylboronic Acid | Different cyano positioning | Enhanced binding affinity |

| 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester | Additional ester group | Potentially lower activity due to steric hindrance |

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for drug development. Its ability to act as an enzyme inhibitor positions it as a potential therapeutic agent for diseases where protease or kinase activity is dysregulated. Additionally, its role in Suzuki-Miyaura coupling reactions allows for the synthesis of complex organic molecules essential for pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.